molecular formula C20H20FN5OS B11566730 N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11566730
M. Wt: 397.5 g/mol
InChI Key: WAEFXQIYTIOUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with ethylphenyl, fluorophenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate carboxylic acids or esters under acidic or basic conditions.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with sulfur-containing reagents such as thiourea or thiosemicarbazide to form the thiadiazine ring.

    Substitution Reactions: The final compound is obtained by introducing the ethylphenyl, fluorophenyl, and methyl groups through various substitution reactions, often involving halogenated precursors and metal catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the triazole or thiadiazine rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenated precursors and metal catalysts like palladium on carbon (Pd/C) are often employed.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydrogenated derivatives, ring-opened products.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymer Science: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is largely dependent on its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

    Triazolothiadiazines: Other compounds in this class with different substituents.

    Benzothiadiazines: Compounds with a benzene ring fused to a thiadiazine ring.

    Thiazoles: Compounds with a thiazole ring, which is structurally related to thiadiazines.

Uniqueness:

    Substituent Effects: The specific combination of ethylphenyl, fluorophenyl, and methyl groups imparts unique chemical properties and potential biological activities.

    Structural Features: The fused triazole-thiadiazine ring system is relatively rare, providing distinct reactivity and interaction profiles compared to other heterocyclic compounds.

Properties

Molecular Formula

C20H20FN5OS

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5OS/c1-3-13-6-4-5-7-16(13)22-19(27)18-17(14-8-10-15(21)11-9-14)25-26-12(2)23-24-20(26)28-18/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

WAEFXQIYTIOUAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.